molecular formula C16H30O2 B13773721 2(3H)-Furanone, 3-dodecyldihydro- CAS No. 73263-36-2

2(3H)-Furanone, 3-dodecyldihydro-

Cat. No.: B13773721
CAS No.: 73263-36-2
M. Wt: 254.41 g/mol
InChI Key: CKVQBYJDENROIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dodecyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C16H30O2. It is a member of the furan family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its long dodecyl side chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of dodecyl-substituted dihydroxy compounds. The reaction conditions often include:

    Catalysts: Sulfuric acid or hydrochloric acid

    Solvents: Toluene or dichloromethane

    Temperature: 50-100°C

Industrial Production Methods

In an industrial setting, the production of 3-Dodecyldihydrofuran-2(3H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Dodecyl alcohol and furan derivatives

    Catalysts: Strong acids like sulfuric acid

    Purification: Distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-Dodecyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation or alkylation at the furan ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides

Major Products

    Oxidation: Dodecanoic acid, dodecanone

    Reduction: Dodecyl alcohol, dodecane

    Substitution: Halogenated furans, alkyl-substituted furans

Scientific Research Applications

3-Dodecyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry

    Biology: Investigated for its potential antimicrobial and antifungal properties

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals

Mechanism of Action

The mechanism by which 3-Dodecyldihydrofuran-2(3H)-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The long dodecyl chain allows for strong hydrophobic interactions, enhancing its efficacy in non-polar environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Dodecylfuran-2(5H)-one
  • 3-Dodecyl-2,5-dihydrofuran
  • 3-Dodecyl-2,5-dihydrothiophene

Uniqueness

3-Dodecyldihydrofuran-2(3H)-one is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a versatile compound in various applications.

Properties

CAS No.

73263-36-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

3-dodecyloxolan-2-one

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h15H,2-14H2,1H3

InChI Key

CKVQBYJDENROIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CCOC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.